

1H NMR and 13C NMR assignment for 5-Bromo-1-hexene

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A Comprehensive Guide to the ¹H and ¹³C NMR Spectroscopy of **5-Bromo-1-hexene** and its Isomers

For researchers and professionals in the fields of organic synthesis, drug development, and materials science, unambiguous structural characterization is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating molecular structures. This guide provides a detailed comparison of the ¹H and ¹³C NMR spectral data for **5-bromo-1-hexene**, alongside its isomers, 6-bromo-1-hexene and 1-bromohexane, and its parent compound, 1-hexene. Due to the limited availability of fully assigned experimental data for **5-bromo-1-hexene**, this guide presents predicted spectral data based on established NMR principles and comparative analysis with structurally similar compounds.

Predicted and Comparative NMR Data

The chemical shifts in NMR spectroscopy are highly sensitive to the electronic environment of each nucleus. In the case of bromohexenes, the position of the bromine atom and the double bond significantly influences the ¹H and ¹³C NMR spectra.

¹H NMR Spectral Data Comparison

The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring environments. The electronegativity of the bromine atom causes a downfield shift (to a higher ppm value) for protons on the carbon to which it is attached and, to a lesser extent, on adjacent carbons.



Table 1: Comparison of ¹H NMR Chemical Shifts (ppm)

Proton Assignment	5-Bromo-1- hexene (Predicted)	6-Bromo-1- hexene (Experimental)	1-Bromohexane (Experimental) [1]	1-Hexene (Experimental)
H1 (a,b)	~5.0-5.1	~4.9-5.1	-	~4.9-5.0
H2	~5.7-5.9	~5.7-5.9	-	~5.7-5.9
H3	~2.1-2.3	~2.0-2.2	~1.2-1.4	~2.0-2.1
H4	~1.7-1.9	~1.4-1.6	~1.2-1.4	~1.3-1.4
H5	~4.0-4.2	~1.8-2.0	~1.8-1.9	~1.3-1.4
Н6	~1.7 (d)	~3.3-3.5 (t)	~3.3-3.5 (t)	~0.9 (t)

Note: Predicted values for **5-bromo-1-hexene** are estimated based on incremental shifts and data from related compounds. Experimental values are subject to variations depending on the solvent and spectrometer frequency.

¹³C NMR Spectral Data Comparison

The ¹³C NMR spectrum reveals the number of unique carbon environments in a molecule. The carbon atom directly bonded to the bromine atom experiences a significant downfield shift.

Table 2: Comparison of ¹³C NMR Chemical Shifts (ppm)



Carbon Assignment	5-Bromo-1- hexene (Predicted)	6-Bromo-1- hexene (Experimental)	1-Bromohexane (Experimental) [1]	1-Hexene (Experimental) [2]
C1	~115	~114.5	-	114.1
C2	~137	~138.5	-	139.2
C3	~33	~33.5	31.2	33.8
C4	~38	~27.5	28.1	31.5
C5	~55	~32.5	33.1	22.3
C6	~25	~33.8	14.0	13.9

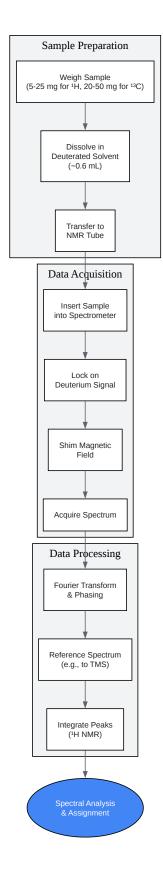
Note: Predicted values for **5-bromo-1-hexene** are estimations. Experimental data is compiled from various sources and may show slight variations.

Visualizing the Structure and Workflow

To aid in the interpretation of the NMR data, the following diagrams illustrate the chemical structure of **5-bromo-1-hexene** with atom numbering and a general workflow for NMR analysis.

Figure 1. Structure and atom numbering of **5-bromo-1-hexene**.





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Figure 2. Generalized experimental workflow for NMR spectroscopy.



Experimental Protocols

A standardized protocol is crucial for obtaining high-quality, reproducible NMR data.

Sample Preparation

- Weighing the Sample: Accurately weigh 5-25 mg of the compound for ¹H NMR or 20-50 mg for ¹³C NMR into a clean, dry vial.[3]
- Solvent Selection and Dissolution: Choose a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O) that completely dissolves the sample. Add approximately 0.6 mL of the solvent to the vial.[3]
- Homogenization: Gently vortex or sonicate the mixture until the sample is fully dissolved.
- Transfer to NMR Tube: Using a Pasteur pipette, carefully transfer the solution into a clean, high-quality 5 mm NMR tube. Avoid introducing any solid particles. The final sample height should be around 4-5 cm.[3]
- Capping and Cleaning: Cap the NMR tube securely and wipe the exterior with a lint-free tissue dampened with ethanol to remove any contaminants.

NMR Data Acquisition

- Instrument Setup: Before inserting the sample, ensure the NMR spectrometer is properly tuned and calibrated.
- Sample Insertion: Carefully place the NMR tube into the spinner turbine and adjust its
 position using a depth gauge. Insert the sample into the magnet.
- Locking and Shimming: The instrument will "lock" onto the deuterium signal of the solvent to stabilize the magnetic field. "Shimming" is then performed, either automatically or manually, to optimize the homogeneity of the magnetic field and improve spectral resolution.[3]
- Acquisition: Set the appropriate experimental parameters (e.g., pulse sequence, number of scans, acquisition time, relaxation delay) for the desired nucleus (¹H or ¹³C) and initiate data acquisition.



Data Processing

- Fourier Transformation: The raw data (Free Induction Decay or FID) is converted into a frequency-domain spectrum using a Fourier transform.
- Phasing and Baseline Correction: The spectrum is phased to ensure all peaks are in the absorptive mode and the baseline is corrected to be flat.
- Referencing: The chemical shift axis is referenced to an internal standard, typically tetramethylsilane (TMS) at 0.00 ppm.
- Integration (for ¹H NMR): The area under each peak in the ¹H NMR spectrum is integrated to determine the relative number of protons giving rise to that signal.

By following these protocols and utilizing the comparative data provided, researchers can confidently assign the NMR spectra of **5-bromo-1-hexene** and related compounds, facilitating accurate structural elucidation and advancing their scientific endeavors.

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